alpha-Himachalene
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Overview
Description
Alpha-himachalene is a himachalene.
Scientific Research Applications
Antimicrobial Properties
- Alpha-Himachalene derivatives exhibit significant antimicrobial activity. Chaudhary et al. (2014) synthesized new derivatives from naturally occurring himachalenes and found enhanced antimicrobial activity against gram-positive bacteria and mycotoxigenic fungi (Chaudhary et al., 2014).
Chemical Transformations and Synthesis
- Eljamili et al. (2002) demonstrated the regio- and stereospecific product formation in the reaction of β-himachalene with dihalocarbene, highlighting its chemical reactivity (Eljamili et al., 2002).
- Chekroun et al. (2002) conducted a computational study on the epoxidation of α-cis, α-trans, and α′-trans-himachalene, providing insights into its chemo- and stereoselectivity (Chekroun et al., 2002).
Application in Pheromone Synthesis
- Mori et al. (2000) achieved the enantioselective synthesis of 3-methyl-α-himachalene, a pheromone of the sandfly, demonstrating its potential in biological applications (Mori et al., 2000).
Antiviral Properties
- Loizzo et al. (2008) explored the antiviral activities of Cedrus libani extracts against herpes simplex virus type 1 (HSV-1), identifying this compound as a key component (Loizzo et al., 2008).
Novel Derivatives and Structural Analysis
- Ait El Had et al. (2022) synthesized and characterized a novel β-amino-α,β-unsaturated ketone derivative of β-himachalene, contributing to the structural and functional understanding of himachalene derivatives (Ait El Had et al., 2022).
Synthesis and Rearrangements
- Chavan et al. (2012) reported on the enantioselective synthesis of ar-himachalene, utilizing chiral pool and chirality induction approaches (Chavan et al., 2012).
- Ait El Had et al. (2020) demonstrated the production of cadalene and iso-cadalene from himachalene mixtures, providing insights into the selectivity and reaction conditions (Ait El Had et al., 2020).
Pheromonal Activity
- Spiegel et al. (2005) investigated the role of 3-methyl-alpha-himachalene from the sandfly Lutzomyia longipalpis in inducing neurophysiological responses and attracting both males and females, indicating its significance in pheromonal communication (Spiegel et al., 2005).
Properties
Molecular Formula |
C15H24 |
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Molecular Weight |
204.35 g/mol |
IUPAC Name |
3,5,5-trimethyl-9-methylidene-2,4a,6,7,8,9a-hexahydro-1H-benzo[7]annulene |
InChI |
InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h10,13-14H,2,5-9H2,1,3-4H3 |
InChI Key |
ZJSIKVDEOWWVEH-UHFFFAOYSA-N |
SMILES |
CC1=CC2C(CC1)C(=C)CCCC2(C)C |
Canonical SMILES |
CC1=CC2C(CC1)C(=C)CCCC2(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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